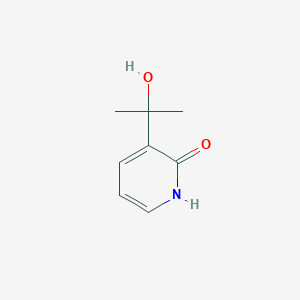

2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)-

Description

BenchChem offers high-quality 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-(2-hydroxypropan-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C8H11NO2/c1-8(2,11)6-4-3-5-9-7(6)10/h3-5,11H,1-2H3,(H,9,10) |

InChI Key |

BLDHLAVLSYSUIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CNC1=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 3-Substituted 2-Pyridone Derivatives

Foreword: The 2-Pyridone Core - A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged scaffolds" for their ability to bind to diverse protein targets, often with high affinity. The 2-pyridone nucleus is a quintessential example of such a scaffold.[1] Its inherent properties, including the capacity to act as both a hydrogen bond donor and acceptor, remarkable metabolic stability, and favorable solubility, make it an ideal starting point for drug design.[2] This guide provides a deep dive into the multifaceted biological activities of 2-pyridone derivatives, with a specific focus on the crucial role of substitutions at the 3-position. We will explore the causal relationships between chemical structure and biological function, detail the experimental methodologies used for their evaluation, and present key data that underscores their therapeutic potential across oncology, inflammation, and infectious diseases.

Anticancer Activity: Targeting Cell Proliferation and Survival

The development of novel anticancer agents is a paramount goal in pharmaceutical research. 3-Substituted 2-pyridone derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxicity against a range of human cancer cell lines.[2][3]

Mechanisms of Action

The anticancer effects of these derivatives are not monolithic; they operate through various mechanisms, including:

-

Inhibition of Cell Proliferation: Many derivatives exert a direct cytostatic or cytotoxic effect, halting the growth of cancer cells. This is often evaluated against a panel of cell lines such as A549 (lung), HeLa (cervical), MCF-7 (breast), and SW480 (colon).[2][3]

-

Enzyme Inhibition: Certain pyridones function by inhibiting key enzymes essential for cancer cell survival, such as bacterial topoisomerases, which can inform the design of novel human topoisomerase inhibitors.[4]

-

Anti-Angiogenesis: Some analogs have been shown to inhibit the proliferation of endothelial cells (like HUVECs), suggesting they can disrupt the formation of new blood vessels that tumors require for growth.[5]

Structure-Activity Relationship (SAR) Insights

The nature of the substituent at the C3 position, as well as at other positions, profoundly influences anticancer potency.

-

Aromatic and Heterocyclic Substituents: The introduction of substituted aryl or heteroaryl rings at the C4 position, often in conjunction with a cyano group at C3, is a common strategy that yields potent compounds. For instance, derivatives with a 4-chlorophenyl or 4-methoxyphenyl group have shown significant activity.[6]

-

Fused Ring Systems: Fusing the pyridone ring with other heterocyclic systems, such as pyrano[3,2-c]pyridones, can enhance activity. Compounds 4a (R = 3-Br-4-NMe₂C₆H₃) and 4b (R = 3-Br-4,5-(MeO)₂C₆H₂) displayed exceptional activity against cancer cell lines with IC₅₀ values of 0.33 and 0.58 μM, respectively.[2]

-

Polar Substituents: The introduction of polar groups, such as an acetamide moiety, can increase both potency and selectivity against endothelial cells over cancer cells, a desirable trait for anti-angiogenic agents.[5]

Tabulated Cytotoxicity Data

| Compound ID | C3-Substituent | Other Key Substituents | Target Cell Line | IC₅₀ (μM) | Reference |

| 4a | Cyano (fused) | 4-(3-Br-4-NMe₂C₆H₃)-pyrano | Jurkat | 0.33 | [2] |

| 4b | Cyano (fused) | 4-(3-Br-4,5-(MeO)₂C₆H₂)-pyrano | Jurkat | 0.58 | [2] |

| 9d | Cyano | 4-(2-EtOC₆H₄), 6-(3-thiophenyl) | HT29 (Colon) | 1.2 | [2] |

| 10k | 1,2,3-Triazole | N-linked substituted aryl | SW480 (Colon) | 0.21 | [3] |

| 10k | 1,2,3-Triazole | N-linked substituted aryl | HeLa (Cervical) | 0.54 | [3] |

| 4e | Carbonitrile | 4-(4-chlorophenyl) | HEPG2 (Liver) | 19.2 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for assessing the cytotoxic effects of 2-pyridone derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-substituted 2-pyridone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a natural defense mechanism, but its dysregulation leads to chronic diseases.[7] 2-Pyridone derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8]

Mechanism of Action: COX-2 Inhibition

The inflammatory response is heavily mediated by prostaglandins, which are synthesized by COX enzymes.[7] There are two main isoforms:

-

COX-1: Constitutively expressed and responsible for baseline physiological functions (e.g., protecting the stomach lining).

-

COX-2: Inducible at sites of inflammation and is the primary target for anti-inflammatory drugs to minimize gastrointestinal side effects.

Certain 3,5,6-trisubstituted 2-pyridone derivatives have been shown to be potent and selective inhibitors of COX-2, effectively reducing the production of pro-inflammatory prostaglandins.[7]

Caption: Inhibition of the COX-2 pathway by 2-pyridone derivatives.

Structure-Activity Relationship (SAR) Insights

A study involving the synthesis of 49 novel 3,5,6-trisubstituted 2-pyridones provided key insights:[7]

-

Compound 2a was identified as a potent and selective COX-2 inhibitor.

-

Compound 7a acted as a nonselective inhibitor of both COX-1 and COX-2.

-

Molecular docking studies confirmed that active compounds, like 2a , fit effectively into the active site of the COX-2 enzyme, validating the mechanism of action.[7]

Experimental Protocol: Croton Oil-Induced Mouse Ear Edema Assay

This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of test compounds.

Principle: Croton oil is a potent irritant that induces a strong inflammatory response when applied topically, characterized by edema (swelling) and neutrophil infiltration. The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling and associated enzymatic activity (myeloperoxidase).

Step-by-Step Methodology:

-

Animal Acclimatization: Use male Swiss mice and allow them to acclimate to laboratory conditions for at least one week.

-

Group Assignment: Divide mice into groups: a negative control group, a positive control group (e.g., indomethacin), and treatment groups for each 2-pyridone derivative.

-

Compound Application: Prepare solutions of the test compounds in a suitable vehicle (e.g., acetone). Apply the croton oil solution (20 µL) to the inner surface of the right ear of each mouse.

-

Treatment: Thirty minutes after the croton oil application, apply the test compound or control solution (20 µL) to the same ear.

-

Edema Measurement: After 6 hours, sacrifice the animals and remove a standard-sized circular section from both the treated (right) and untreated (left) ears using a biopsy punch.

-

Quantification: Weigh the ear punches immediately. The degree of edema is calculated as the difference in weight between the right and left ear punches.

-

MPO Assay (Optional): Homogenize the ear tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, providing further evidence of anti-inflammatory action.

-

Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the negative control group.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. 2-Pyridone derivatives have shown considerable promise as both antibacterial and antifungal agents.[1][4]

Mechanism of Action

-

Antibacterial: A key mechanism is the inhibition of bacterial DNA topoisomerases (like DNA gyrase and topoisomerase IV).[4] These enzymes are crucial for DNA replication, transcription, and repair, making them excellent targets for antibiotics. Some 2-pyridone derivatives are designed as structural analogs of existing antibiotics like linezolid, targeting Gram-positive bacteria.[9]

-

Antifungal: The specific mechanisms for antifungal activity are varied, but often involve the disruption of cell membrane integrity or key metabolic pathways. Some polycyclic pyridones exhibit potent anti-hyphal and anti-biofilm formation activity.[4]

Structure-Activity Relationship (SAR) Insights

-

Gram-Positive Activity: For 3-(pyridine-3-yl)-2-oxazolidinone derivatives, modifications to the C-ring of the structure were found to significantly improve activity against S. aureus and S. pneumoniae.[9]

-

Halogenation: Introducing a halogen-substituted phenyl ring can significantly enhance antimicrobial activity, with chlorination often being the most effective modification.[10]

-

Biofilm Inhibition: Certain derivatives show potent activity against biofilms, which are structured communities of bacteria that are notoriously difficult to treat. Compound 21d was particularly effective at inhibiting S. pneumoniae biofilm formation with a Minimum Biofilm Inhibitory Concentration (MBIC) of 0.5 μg/mL.[9]

Tabulated Antimicrobial Data (MIC)

| Compound ID | Key Structural Features | Target Organism | MIC (μg/mL) | Reference |

| 10f / 10g / 10h | 3-Alkylidene-2-indolone core | Staphylococcus aureus | 0.5 | [10] |

| 21b / 21d / 21e / 21f | 3-(pyridine-3-yl)-2-oxazolidinone | Gram-positive bacteria | Similar to Linezolid | [9] |

| 9g | 3-(pyridine-3-yl)-2-oxazolidinone | S. aureus | 32-256 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation. The assay is performed in a 96-well plate format, allowing for the efficient testing of multiple concentrations.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform a two-fold serial dilution of the 2-pyridone derivative in the 96-well plate using the broth as the diluent.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A colorimetric indicator like resazurin can also be used for a more objective readout.

Antiviral Activity: A Frontier for 2-Pyridone Derivatives

While less explored than their other biological activities, 2-pyridone derivatives are emerging as potent antiviral agents, targeting viruses such as influenza and HIV.[1][11][12]

Mechanism of Action

-

Influenza Virus: Polycyclic pyridone derivatives, designed as modifications of the approved drug Baloxavir, have been shown to inhibit the activity of the viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.[11]

-

HIV: A novel series of 2-pyridone-bearing phenylalanine derivatives have been identified as HIV capsid (CA) modulators.[12] The HIV capsid is a protein shell that protects the viral genome and is critical for multiple stages of the viral life cycle, making it an attractive therapeutic target.

Key Findings and Lead Compounds

-

Against the influenza A virus, compound 10a was identified as a promising drug candidate with picomolar inhibitory activity, good human liver microsomal stability, and better oral bioavailability than Baloxavir.[11]

-

In anti-HIV assays, compound FTC-2 was the most potent against HIV-1 (EC₅₀ = 5.36 μM), while TD-1a was most effective against HIV-2 (EC₅₀ = 4.86 μM), both with acceptable cytotoxicity.[12]

Experimental Protocol: Cytopathic Effect (CPE) Assay

This assay is widely used to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced death.

Principle: Many viruses cause visible damage and death to the host cells they infect, a phenomenon known as the cytopathic effect (CPE). An effective antiviral agent will inhibit viral replication and thus protect the cells from CPE.

Step-by-Step Methodology:

-

Cell Seeding: Seed host cells (e.g., MT-4 cells for HIV, MDCK cells for influenza) in a 96-well plate and incubate until a confluent monolayer is formed.

-

Compound and Virus Addition: Add serial dilutions of the test compounds to the wells, followed by a standardized amount of the virus.

-

Controls: Include a cell control (cells only), a virus control (cells + virus, no compound), and a positive drug control (e.g., PF74 for HIV).

-

Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).

-

CPE Assessment: Quantify the viability of the cells using a method like the MTT assay described previously.

-

Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. Determine the EC₅₀ value (the concentration that provides 50% protection against CPE). The CC₅₀ (50% cytotoxic concentration) is determined in parallel on uninfected cells to calculate the selectivity index (SI = CC₅₀ / EC₅₀), a critical measure of antiviral specificity.

Conclusion and Future Outlook

The 3-substituted 2-pyridone scaffold is a remarkably versatile and "privileged" structure in medicinal chemistry. The extensive body of research highlighted in this guide demonstrates its potential to yield potent and selective modulators of various biological targets. The ease of synthesis, often through efficient multicomponent reactions, allows for the creation of large, diverse chemical libraries amenable to high-throughput screening.[2]

Future research should focus on:

-

Target Deconvolution: For compounds identified through phenotypic screening, elucidating the precise molecular target is crucial for mechanism-of-action studies and further optimization.

-

ADME/Tox Profiling: Promising lead compounds must be subjected to rigorous absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies to assess their drug-like properties.

-

Scaffold Diversification: Exploring novel substitutions at the C3 position and other points on the pyridone ring will continue to uncover new biological activities and improve the potency and selectivity of existing leads.

The 3-substituted 2-pyridone framework represents a fertile ground for the discovery of the next generation of therapeutics to combat cancer, inflammation, and infectious diseases.

References

- MCRs for the Synthesis of Bioactive 2-Pyridone-Containing Heterocycles. (1999-Present). Royal Society of Chemistry.

- Gonçalves, D. S., et al. (2020). Synthesis of novel 3,5,6-trisubstituted 2-pyridone derivatives and evaluation for their anti-inflammatory activity. Bioorganic & Medicinal Chemistry.

- Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.

- Wikipedia contributors. (n.d.). Nicotinic acid. Wikipedia.

- Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortist

- Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. SN Applied Sciences.

- Verma, K. K., et al. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery.

- Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (2023). MDPI.

- Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Deriv

- Wang, Y., et al. (2021). Synthesis and Anti-Influenza Virus Effects of Novel Substituted Polycyclic Pyridone Derivatives Modified from Baloxavir. Journal of Medicinal Chemistry.

- Design and synthesis of novel 2'-hydroxy group substituted 2-pyridone derivatives as anticancer agents. (n.d.). PubMed.

- Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). PubMed.

- Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Deriv

- Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modul

- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm

- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). PubMed Central.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel 2'-hydroxy group substituted 2-pyridone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives | Scilit [scilit.com]

- 7. Synthesis of novel 3,5,6-trisubstituted 2-pyridone derivatives and evaluation for their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Anti-Influenza Virus Effects of Novel Substituted Polycyclic Pyridone Derivatives Modified from Baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Solubility profile of 2(1H)-Pyridinone 3-(1-hydroxy-1-methylethyl)-

A## An In-Depth Technical Guide to the Solubility Profile of 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)-

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of the novel compound 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)-. In the absence of extensive empirical data for this specific molecule, this document outlines a predictive and methodological framework for its characterization. We will delve into its predicted physicochemical properties, theoretical solubility in various solvent systems, and the key factors influencing its dissolution. Crucially, this guide provides detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility, equipping researchers and drug development professionals with the necessary tools to thoroughly characterize this and similar novel chemical entities.

Introduction: The Significance of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a fundamental physicochemical property that cannot be overlooked. Poor aqueous solubility is a major hurdle in pharmaceutical development, often leading to low and variable oral bioavailability, which can compromise therapeutic outcomes.[1] The compound of interest, 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)-, is a heterocyclic molecule with functionalities that suggest a nuanced solubility profile. Its pyridinone core, capable of hydrogen bonding, is paired with a tertiary alcohol and alkyl groups, which introduce both hydrophilic and lipophilic characteristics.[2][3] A thorough understanding of its solubility is therefore paramount for guiding formulation strategies and ensuring consistent drug delivery.

This guide will first establish a theoretical foundation by predicting the compound's properties based on its structure. We will then transition to the practical aspects of solubility determination, providing robust experimental protocols that are the cornerstone of pre-formulation studies.

Predicted Physicochemical Properties: A Structure-Based Analysis

The molecular structure of 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- dictates its physical and chemical behavior. By dissecting its constituent functional groups, we can predict its key properties relevant to solubility.[4]

-

Polarity and Hydrogen Bonding: The presence of the pyridinone ring, with its amide-like character, and the tertiary hydroxyl group make the molecule polar. Both the N-H of the pyridinone and the O-H of the alcohol can act as hydrogen bond donors, while the carbonyl and hydroxyl oxygens can act as hydrogen bond acceptors.[5][6] This capacity for hydrogen bonding is a strong indicator of potential solubility in polar solvents, particularly water.[7][8]

-

Lipophilicity: The 1-methylethyl group attached to the hydroxyl function, along with the hydrocarbon backbone of the pyridinone ring, contributes to the molecule's lipophilicity. The balance between the hydrophilic (hydroxyl, pyridinone) and lipophilic (alkyl) portions will ultimately determine its solubility in both aqueous and organic media. While the parent 2-pyridone is water-soluble, the addition of alkyl substituents can decrease aqueous solubility.[2]

-

Ionization Potential (pKa): The 2-pyridinone moiety can exhibit tautomerism and has a weakly acidic N-H group (pKa around 11.6 for the parent 2-pyridone) and can also be protonated at the carbonyl oxygen under strongly acidic conditions.[9][10] The tertiary alcohol is very weakly acidic. This amphiprotic nature suggests that the solubility of 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- will be pH-dependent.

Table 1: Predicted Physicochemical Properties of 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)-

| Property | Predicted Characteristic | Rationale |

| Polarity | Polar | Presence of pyridinone and hydroxyl functional groups. |

| Hydrogen Bonding | Donor and Acceptor | N-H and O-H groups as donors; C=O and O-H groups as acceptors. |

| Aqueous Solubility | Moderate to High | Dominated by polar functional groups capable of hydrogen bonding with water. |

| Organic Solvent Solubility | Varies with solvent polarity | Expected to be soluble in polar organic solvents like alcohols and DMSO. |

| pKa (predicted) | Weakly acidic and weakly basic | Pyridinone N-H is weakly acidic; carbonyl oxygen is weakly basic. |

Theoretical Solubility Profile: "Like Dissolves Like"

The adage "like dissolves like" is a foundational principle in predicting solubility. Based on the predicted properties of 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)-, we can anticipate its behavior in different solvent classes:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to its ability to form hydrogen bonds, the compound is expected to exhibit its highest solubility in these solvents. The hydroxyl and pyridinone groups will interact favorably with the solvent molecules.[11]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also anticipated in these solvents, which can accept hydrogen bonds and have large dipole moments that can solvate the polar regions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents as they lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions with the polar functional groups of the compound.

Factors Influencing Solubility

The solubility of a compound is not an intrinsic constant but is influenced by several external factors:

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[12] However, this relationship must be determined empirically for each compound.

-

pH: Given the predicted acidic and basic functionalities, the solubility of 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- is expected to be pH-dependent. In acidic solutions, protonation of the carbonyl oxygen could increase solubility. In basic solutions, deprotonation of the pyridinone N-H could form a salt, which would also enhance aqueous solubility.[2]

-

Polymorphism: The crystalline form of the solid compound can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lower energy required to break the solid-state interactions.[12]

Experimental Determination of Solubility: A Methodological Approach

A comprehensive understanding of a compound's solubility requires a distinction between its thermodynamic and kinetic solubility.[12][13] Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a measure of how quickly a compound dissolves and is often used in high-throughput screening.[14][15]

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The shake-flask method is considered the most reliable for determining thermodynamic solubility.[16] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- to a series of vials containing the desired solvent (e.g., purified water, buffers of different pH, organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[17][18]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19][20] A standard calibration curve must be prepared to accurately determine the concentration.[21]

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are rapid methods ideal for early-stage drug discovery.[17] These assays typically involve dissolving the compound in an organic solvent, usually dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[1][22] The concentration at which precipitation occurs is a measure of its kinetic solubility. Nephelometry, which measures light scattering from suspended particles, is a common detection method.[23][24]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume of each dilution to a corresponding well in a clear-bottom microtiter plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[17]

-

Nephelometric Reading: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the onset of precipitation and thus the kinetic solubility.[25]

Caption: Workflow for Kinetic Solubility Determination.

Data Analysis and Interpretation

For the shake-flask method, the concentration of the diluted supernatant is determined from the HPLC calibration curve. This value is then multiplied by the dilution factor to obtain the solubility of the compound in the original solvent. For the nephelometric assay, the kinetic solubility is typically reported as the concentration at which the light scattering signal exceeds a predefined threshold above the background.

It is crucial to recognize that kinetic solubility values are often higher than thermodynamic solubility values because they can represent a supersaturated state.[12] Thermodynamic solubility is the more relevant parameter for formulation development, while kinetic solubility is valuable for high-throughput screening and lead optimization.[14]

Conclusion

While specific experimental data for 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- is not yet widely available, a robust and scientifically sound approach to determining its solubility profile can be constructed based on its molecular structure and established analytical methodologies. The presence of both polar, hydrogen-bonding moieties and nonpolar alkyl groups suggests a complex solubility behavior that will be highly dependent on the solvent system and pH. The detailed protocols for thermodynamic and kinetic solubility determination provided in this guide offer a clear pathway for researchers to generate the critical data needed to advance the development of this and other novel pharmaceutical compounds. A thorough characterization of solubility is an indispensable step in mitigating risks associated with poor bioavailability and ensuring the successful progression of new chemical entities through the drug development pipeline.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

arXiv. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

PubMed. (n.d.). Calculating physical properties of organic compounds for environmental modeling from molecular structure. [Link]

-

ResearchGate. (2025, August 6). Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. [Link]

-

ResearchGate. (2025, August 8). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

PubMed. (n.d.). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. [Link]

-

Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

-

BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

Journal of Chemical Information and Modeling. (n.d.). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. [Link]

-

Quora. (2020, June 21). How does the solubility of gases in fluids change when the fluid is question is a hydroxyl molecule? How does the addition of hydroxyl groups to the organic molecule affect this solubility?[Link]

-

QuickTakes. Student Question : How do functional groups like hydroxyl and amino groups affect water solubility?[Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Britannica. (2026, February 4). hydroxyl group. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

SciSpace. HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. [Link]

-

PharmaCores. (2025, May 27). HPLC Method development: an overview. [Link]

-

YouTube. (2017, September 19). A Quick Introduction to Graphviz. [Link]

-

ResearchGate. (2025, August 7). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

-

National Institutes of Health. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

YouTube. (2021, January 13). Graphviz tutorial. [Link]

-

Sketchviz. Graphviz Examples and Tutorial. [Link]

-

National Institutes of Health. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. [Link]

-

Graphviz documentation. (n.d.). User Guide. [Link]

-

YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. [Link]

-

Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

-

Wikipedia. 2-Pyridone. [Link]

-

IAPC Journals. (2020, April 3). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]

-

National Institutes of Health. (2022, October 26). Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. [Link]

-

ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. [Link]

-

PubMed. (n.d.). Pyridones in drug discovery: Recent advances. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? | Chemistry | QuickTakes [quicktakes.io]

- 6. Hydroxyl group | Definition, Structure, & Facts | Britannica [britannica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]

- 14. researchgate.net [researchgate.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. enamine.net [enamine.net]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. bioassaysys.com [bioassaysys.com]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bmglabtech.com [bmglabtech.com]

- 25. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Scalable Manufacturing of 3-(2-hydroxypropan-2-yl)pyridin-2-one: A Comprehensive Guide to Synthesis, Optimization, and Quality Control

An Application Note and Protocol Guide for Drug Development Professionals

Abstract

3-(2-hydroxypropan-2-yl)pyridin-2-one is a pivotal intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a pyridinone core, is recognized as a "privileged scaffold" in medicinal chemistry, offering a versatile platform for drug design due to its ability to act as a hydrogen bond donor and acceptor.[1][2][3] The development of a robust, scalable, and economically viable manufacturing process for this compound is therefore of critical importance. This guide provides a detailed, field-proven methodology for the multi-step synthesis of 3-(2-hydroxypropan-2-yl)pyridin-2-one, beginning from a common starting material. We delve into the causality behind experimental choices, process optimization for large-scale production, and rigorous quality control protocols to ensure the final product meets stringent pharmaceutical standards.

Introduction and Strategic Overview

The pyridin-2-one moiety is a cornerstone in the development of novel therapeutics, with applications ranging from antiviral to anticancer agents.[2][4][5] The title compound, 3-(2-hydroxypropan-2-yl)pyridin-2-one, serves as a key building block, and its efficient synthesis is a frequent challenge in process chemistry. Conventional synthesis methods can be difficult to scale, often resulting in inconsistent yields and purity, which increases production costs.[6]

This document outlines a validated, multi-step synthetic strategy designed for scalability. The chosen pathway maximizes yield and purity while utilizing commercially available starting materials and standard industrial equipment. Our approach is centered around a double Grignard addition to a cyanopyridone intermediate, a powerful and versatile method for carbon-carbon bond formation.[7]

Logical Workflow of the Proposed Synthesis

The manufacturing process is logically segmented into two primary stages: the synthesis of the key intermediate, 3-acetylpyridin-2-one, followed by its conversion to the final product.

Caption: Mechanism of the final Grignard reaction step. (Note: Image placeholders used).

Purification and Quality Control

Achieving high purity is paramount for pharmaceutical intermediates. Crystallization is the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. [8]

Protocol: Recrystallization

-

Transfer the crude 3-(2-hydroxypropan-2-yl)pyridin-2-one to a clean reactor.

-

Add a suitable solvent system, such as ethyl acetate/heptane (approx. 3:1 v/v), until the solid is fully dissolved at elevated temperature (50-60°C).

-

Slowly cool the solution to room temperature, then further cool to 0-5°C over 2-4 hours to induce crystallization.

-

Hold at 0-5°C for at least 2 hours to maximize yield.

-

Filter the crystalline product and wash the cake with a small amount of cold heptane.

-

Dry the product in a vacuum oven at 40-45°C until a constant weight is achieved.

Analytical Quality Control

The final product must be analyzed to ensure it meets the required specifications.

| Parameter | Method | Specification |

| Appearance | Visual | White to off-white crystalline solid |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |

| Purity | HPLC (UV, 254 nm) | ≥ 99.0% |

| Yield (Overall) | Gravimetric | 55-65% (from 3-cyanopyridine) |

| Melting Point | Capillary Method | Report value |

| Residual Solvents | GC-HS | Per ICH Q3C guidelines |

Process Scalability and Safety

Heat Management: Grignard reactions are exothermic and require careful temperature control, especially during scale-up. The use of jacketed reactors with efficient cooling systems is mandatory. The rate of addition of the Grignard reagent must be controlled to prevent a thermal runaway.

Anhydrous Conditions: Water and other protic sources will destroy the Grignard reagent. [7]All solvents must be appropriately dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Reagent Handling: Methylmagnesium bromide is typically supplied as a solution in an ether solvent, which is highly flammable. Appropriate grounding, bonding, and spark-free tools must be used. Personnel must be equipped with appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.

Quenching: The quenching of the reaction is also highly exothermic and can release flammable gases. The quenching agent should be added slowly to a cooled reaction mixture.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irjms.com [irjms.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. DSpace [cora.ucc.ie]

Troubleshooting & Optimization

Technical Support Center: Stability Management of Pyridinone-t-Alcohols

Welcome to the Advanced Synthesis Support Hub. Ticket ID: PYR-OH-303 Subject: Prevention of Acid-Catalyzed Dehydration in Tertiary Alcohol-Substituted Pyridinones Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanistic Root Cause

The Issue: You are observing the conversion of a tertiary alcohol group on a pyridinone scaffold into an alkene (elimination product). This is a classic E1 (Unimolecular Elimination) competition reaction.

The "Why" (Causality): Tertiary alcohols are inherently labile under acidic or thermal stress. In pyridinone systems, this instability is often exacerbated by the electronic nature of the heterocycle.

-

Carbocation Stability: The tertiary carbocation intermediate is stabilized by hyperconjugation.[1] If the alcohol is in a benzylic-like position relative to the pyridinone ring, resonance stabilization from the

-system further lowers the activation energy for water loss. -

The Acid Trap: Pyridinones are weak bases (protonation occurs at the carbonyl oxygen). In acidic media, the molecule can act as a "proton shuttle," locally increasing the effective acidity near the alcohol group, facilitating

protonation and subsequent loss as

Visualizing the Failure Mode

The following diagram illustrates the competing pathways. Your goal is to arrest the process before the "Carbocation Intermediate" forms.

Figure 1: The E1 Elimination Pathway. The critical control point is preventing the formation of the R-OH2+ species.

Experimental Protocols & Troubleshooting

This section details self-validating protocols to prevent dehydration during synthesis, workup, and purification.

A. Reaction Optimization (Synthesis Phase)

If you are forming the alcohol (e.g., Grignard addition to a pyridinone ketone), the quench is the most dangerous step.

| Parameter | Recommendation | Scientific Rationale |

| Reagent Choice | Organocerium ( | Cerium reagents are less basic and suppress enolization, often leading to cleaner additions with fewer elimination side products [1]. |

| Temperature | Elimination is entropically favored (2 particles | |

| Solvent | THF/Ether (Anhydrous) | Standard, but ensure no acidic impurities (peroxides/stabilizers) are present. |

B. The "Safe Quench" Protocol

Standard Operating Procedure (SOP-PYR-04): Do not use standard 1M HCl or unbuffered water.

-

Cool Down: Cool reaction mixture to

or lower. -

Buffer Prep: Prepare a saturated aqueous solution of Ammonium Chloride (

) or, for extremely acid-sensitive substrates, a phosphate buffer (pH 7.0). -

Controlled Addition: Add the buffer dropwise.

-

Checkpoint: Monitor internal temperature. Do not allow exotherm to exceed

.

-

-

Extraction: Extract immediately with EtOAc or DCM.

-

Drying: Use

(neutral). Avoid

C. Purification: The Silica Trap

Silica gel is weakly acidic (

Decision Matrix for Purification:

Figure 2: Purification workflow to mitigate stationary phase acidity.

Protocol for Neutralizing Silica:

-

Pre-wash the silica column with your starting eluent containing 1-2% Triethylamine (Et3N) or 1% Pyridine .

-

Run the column with the amine additive maintained in the mobile phase.

-

Note: Evaporate fractions promptly. Do not leave the product dissolved in slightly acidic solvents (like

which forms DCl over time) for extended periods.

Frequently Asked Questions (FAQs)

Q: I see a new spot on TLC just by letting the sample sit in CDCl3. What happened? A: Chloroform naturally decomposes to form trace HCl and phosgene, especially when exposed to light. This trace acid is enough to dehydrate highly sensitive tertiary alcohols.

-

Fix: Filter your

through basic alumina before use, or switch to

Q: Can I use thermal recrystallization? A: Proceed with extreme caution. Tertiary alcohols can undergo thermal elimination even without acid. If you must recrystallize, avoid high-boiling solvents that require prolonged heating. Use vapor diffusion methods at room temperature or anti-solvent precipitation (e.g., dissolve in minimal DCM, layer with Hexane).

Q: I need to protect the alcohol. Which group is best to avoid dehydration during installation? A: Avoid acid-catalyzed protections (like THP ethers).

-

Recommended: Silyl ethers (TES, TBS). Install using Silyl Triflate + 2,6-Lutidine . Lutidine is a non-nucleophilic base that scavenges the triflic acid generated, preventing the E1 pathway [3].

Q: My product dehydrates on the Rotovap. Why?

A: The combination of heat (bath

-

Fix: Keep the bath temperature

. Use a higher vacuum to compensate.

References

-

Imamoto, T., et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 111(12), 4392-4398. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination Reactions). Link

-

Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190-6191. Link

-

Reich, H. J., & Wollowitz, S. "Elimination reactions of sulfoxides and selenoxides." Organic Reactions, 44, 1. Link

Sources

Resolving Tautomeric Mixtures in 2-Pyridone Analysis: A Technical Support Guide

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals encountering challenges with the analysis of 2-pyridone and its derivatives. The inherent tautomerism of these compounds often presents analytical hurdles. This guide offers troubleshooting advice and detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 2-pyridone tautomerism?

A1: 2-Pyridone exists in a dynamic equilibrium between two tautomeric forms: the lactam form (2-pyridone) and the lactim form (2-hydroxypyridine). This is a type of proton tautomerism where a proton migrates from the nitrogen to the oxygen atom, accompanied by a rearrangement of double bonds within the pyridine ring.[1][2] The equilibrium is sensitive to environmental factors.

Q2: Which tautomer is more stable?

A2: The relative stability of the tautomers is highly dependent on the solvent. In polar, protic solvents like water and alcohols, the more polar 2-pyridone (lactam) form is favored.[3][4] In non-polar solvents and in the gas phase, the 2-hydroxypyridine (lactim) form, which is less polar but more aromatic, is the predominant species.[3][4]

Q3: Why is understanding this tautomerism important in drug development?

A3: The different tautomers of a molecule can exhibit distinct physicochemical properties, including hydrophobicity, pKa, and hydrogen bonding capabilities. These differences can significantly impact a drug candidate's biological activity, membrane permeability, and metabolic stability. Therefore, accurately characterizing the tautomeric state is crucial for structure-activity relationship (SAR) studies and for ensuring consistent product quality.

Q4: What analytical techniques are best suited for studying 2-pyridone tautomerism?

A4: Several spectroscopic and chromatographic techniques can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for quantitative analysis of the tautomeric ratio in solution.[5] High-Performance Liquid Chromatography (HPLC) can be used to separate the tautomers under specific conditions. Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are also valuable for identifying the predominant tautomer and, in some cases, for quantification.[6]

Troubleshooting Common Analytical Issues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q5: My 1H NMR spectrum shows very broad peaks for the protons on the pyridine ring. What is the cause and how can I fix it?

A5: Broad peaks in the NMR spectrum of 2-pyridone derivatives are often a sign of chemical exchange between the two tautomers occurring on a timescale comparable to the NMR experiment.[4][5] This leads to a loss of resolution as the observed nucleus is rapidly switching between two different chemical environments.

Troubleshooting Steps:

-

Lower the Temperature: Decreasing the temperature of the NMR experiment will slow down the rate of tautomeric interconversion. If the exchange rate becomes slow enough on the NMR timescale, you may be able to resolve separate, sharp peaks for each tautomer.

-

Change the Solvent: The rate of exchange and the position of the equilibrium are solvent-dependent. Switching to a solvent that strongly favors one tautomer can result in a spectrum dominated by sharp peaks of that species. For instance, using DMSO-d6 will likely favor the 2-pyridone form.

-

Check for Acidic or Basic Impurities: Trace amounts of acid or base can catalyze the proton exchange, leading to peak broadening. Ensure your solvent is of high purity and consider using a fresh, sealed ampule.

-

Use 2D NMR Techniques: Techniques like EXSY (Exchange Spectroscopy) can be used to confirm and study the chemical exchange process between the tautomers.

DOT Script for NMR Troubleshooting Logic

Sources

- 1. sepscience.com [sepscience.com]

- 2. researchgate.net [researchgate.net]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. 2-Pyridone [chemeurope.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to HPLC Method Development for Pyridinone Impurities

Introduction: The Analytical Challenge of Pyridinone and Its Impurities

Pyridinone and its derivatives are a class of heterocyclic organic compounds integral to the development of numerous pharmaceuticals.[1][2][3] Their inherent polarity and potential for multiple degradation pathways present a significant analytical challenge. Ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) containing a pyridinone scaffold necessitates the development of robust, stability-indicating High-Performance Liquid Chromatography (HPLC) methods capable of separating the main component from its potential process-related and degradation impurities.[4][5]

This guide provides a systematic and comparative approach to developing such a method, grounded in scientific principles and regulatory expectations. We will explore the critical choices in stationary phase chemistry and mobile phase composition, demonstrating how a logical, data-driven process leads to an optimized and reliable analytical method. This guide is intended for researchers, scientists, and drug development professionals tasked with this analytical challenge.

Pillar 1: Strategic Method Development - A Systematic Approach

A successful HPLC method for pyridinone impurities is not the result of trial and error, but of a systematic and well-reasoned experimental plan. The overall workflow can be visualized as a series of decisions and optimizations, each building upon the previous step to achieve the desired separation.

Caption: A systematic workflow for HPLC method development for pyridinone impurities.

Foundational Knowledge: Analyte Characterization and Forced Degradation

Before any chromatographic experimentation, a thorough understanding of the pyridinone API and its potential impurities is paramount.

-

Physicochemical Properties: The pKa, logP (a measure of lipophilicity), and UV absorbance spectrum of the parent molecule are critical starting points. Pyridinone itself is a polar compound, soluble in water and alcohols.[1][6] This inherent polarity suggests that retention on traditional C18 columns might be challenging, especially with highly aqueous mobile phases.

-

Forced Degradation Studies: To develop a "stability-indicating" method, it is essential to intentionally degrade the API under various stress conditions.[7][8][9][10] This process generates the very impurities the method must be able to separate. Regulatory guidance, such as that from the International Council for Harmonisation (ICH), suggests stressing the drug substance under hydrolytic (acidic and basic), oxidative, photolytic, and thermal conditions.[8] The resulting stressed samples are then used as the primary test mixture for method development.

Pillar 2: The Experimental Protocol - A Comparative Analysis

Here, we present a detailed experimental protocol for the initial screening phase, comparing different stationary and mobile phases.

Experimental Protocol: Column and Mobile Phase Screening

Objective: To identify the most promising combination of HPLC column and mobile phase for the separation of a model pyridinone API and its stress-induced impurities.

Materials:

-

Model Compound: A representative pyridinone API.

-

Stressed Samples: Samples of the API subjected to acid, base, and oxidative stress as per a forced degradation protocol.

-

HPLC System: A standard HPLC or UHPLC system with a UV detector.

-

Columns:

-

Alternative 1 (Conventional C18): A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Alternative 2 (Polar-Embedded C18): A C18 column with a polar-embedded group (e.g., amide or carbamate) (e.g., 150 mm x 4.6 mm, 3.5 µm). These columns are designed for better retention of polar compounds in highly aqueous mobile phases.[11]

-

Alternative 3 (HILIC): A Hydrophilic Interaction Chromatography column (e.g., amide or diol phase) (e.g., 150 mm x 4.6 mm, 3.5 µm). HILIC is an alternative separation mode for highly polar compounds that are poorly retained in reversed-phase chromatography.[12][13]

-

-

Mobile Phases:

Screening Procedure:

-

Prepare Samples: Dissolve the unstressed API and the neutralized stressed samples in a suitable diluent (e.g., 50:50 water:acetonitrile) to an appropriate concentration.

-

Initial Gradient: For each column, perform a generic gradient elution from a low to a high percentage of organic modifier. A typical starting gradient could be 5% to 95% organic over 20 minutes.

-

Screening Runs: Inject the stressed sample mixture onto each column, testing each of the mobile phase combinations (different pH and organic modifiers).

-

Data Evaluation: Evaluate the resulting chromatograms for:

-

Retention of the main API peak.

-

Resolution between the API and impurity peaks.

-

Peak shape (tailing factor).

-

The total number of impurities separated.

-

Comparative Data Analysis

The following tables summarize hypothetical data from our screening experiments, illustrating the decision-making process.

Table 1: Performance Comparison of Different HPLC Columns

| Column Type | Mobile Phase | API Retention Factor (k) | Critical Pair Resolution (Rs) | Peak Tailing (Tf) | Comments |

| Conventional C18 | pH 3.0, Acetonitrile | 0.8 | 1.1 | 1.8 | Poor retention of early eluting polar impurities. Significant peak tailing for the API. |

| Polar-Embedded C18 | pH 3.0, Acetonitrile | 2.5 | 2.1 | 1.2 | Good retention and improved peak shape. Better separation of polar impurities.[11][18] |

| HILIC (Amide) | 90% Acetonitrile, pH 3.0 | 4.2 | 1.9 | 1.3 | Strong retention of all components. Different selectivity compared to reversed-phase. |

Analysis of Column Choice: The conventional C18 column shows poor performance, which is expected for polar analytes. The polar-embedded C18 provides a significant improvement in both retention and peak shape, making it a strong candidate. The HILIC column offers a completely different selectivity profile and strong retention, which could be advantageous for very polar impurities that are not retained even on polar-embedded phases.

Table 2: Impact of Mobile Phase pH and Organic Modifier on a Polar-Embedded C18 Column

| Mobile Phase pH | Organic Modifier | API Retention Factor (k) | Critical Pair Resolution (Rs) | Peak Tailing (Tf) | Comments |

| 3.0 (Formate Buffer) | Acetonitrile | 2.5 | 2.1 | 1.2 | Good overall performance. Sharp peaks. |

| 3.0 (Formate Buffer) | Methanol | 2.9 | 1.8 | 1.4 | Increased retention but lower resolution for the critical pair. |

| 6.8 (Phosphate Buffer) | Acetonitrile | 1.9 | 1.4 | 1.7 | Reduced retention and poorer peak shape. The neutral pH is less effective for controlling the ionization of the pyridinone and its basic impurities. |

Analysis of Mobile Phase Choice: A lower pH (3.0) provides better chromatography, likely by suppressing the ionization of any basic impurities and promoting better interaction with the stationary phase. Acetonitrile generally provides better peak shapes and lower viscosity compared to methanol.[14][17] Therefore, a mobile phase consisting of a formate buffer at pH 3.0 and acetonitrile as the organic modifier is the most promising starting point for further optimization.

Pillar 3: Optimization, Validation, and Trustworthiness

Once the most suitable column and mobile phase have been selected, the next step is to fine-tune the method to achieve optimal resolution and analysis time. This typically involves adjusting the gradient slope, flow rate, and column temperature.

The Self-Validating System: Adherence to Regulatory Standards

The trustworthiness of an analytical method is established through rigorous validation, following guidelines such as ICH Q2(R2) and referencing pharmacopeial standards like USP General Chapter <621>.[19][20][21][22][23][24][25][26][27]

Sources

- 1. prezi.com [prezi.com]

- 2. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijcrt.org [ijcrt.org]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. longdom.org [longdom.org]

- 8. onyxipca.com [onyxipca.com]

- 9. ajpsonline.com [ajpsonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]

- 12. waters.com [waters.com]

- 13. labtech.tn [labtech.tn]

- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 15. pharmaguru.co [pharmaguru.co]

- 16. welch-us.com [welch-us.com]

- 17. mastelf.com [mastelf.com]

- 18. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]

- 19. <621> CHROMATOGRAPHY [drugfuture.com]

- 20. qbdgroup.com [qbdgroup.com]

- 21. agilent.com [agilent.com]

- 22. uni-onward.com.tw [uni-onward.com.tw]

- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 24. database.ich.org [database.ich.org]

- 25. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. intuitionlabs.ai [intuitionlabs.ai]

Comparative Reactivity Guide: 3-(1-hydroxy-1-methylethyl)-2-pyridone vs. 2-Hydroxypyridine

[1]

Executive Summary

This technical guide provides a comparative analysis of the reactivity profiles of 2-Hydroxypyridine (2-HP) and its functionalized derivative, 3-(1-hydroxy-1-methylethyl)-2-pyridone (3-HMP) .[1] While 2-HP serves as the fundamental benchmark for lactam-lactim tautomerism and ambident nucleophilicity, 3-HMP introduces a tertiary alcohol "warhead" at the C3 position.[1] This substituent drastically alters the reactivity landscape, introducing pathways for acid-catalyzed dehydration and steric modulation of alkylation selectivity.[1]

Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Part 1: Structural & Tautomeric Landscape[1]

The Fundamental Equilibrium

Both compounds exist in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1] Understanding this equilibrium is prerequisite to predicting reactivity.[1]

-

2-Hydroxypyridine (2-HP): [1][2][3]

-

State: In the gas phase, the lactim (hydroxy) form dominates. In solution (polar solvents like water, DMSO) and the solid state, the lactam (oxo) form is favored by a factor of ~10³:1 due to dimerization and solvent stabilization.

-

Reactivity Implication: Reactions usually proceed through the N-nucleophilic center (lactam) unless specific conditions (e.g., Ag+ salts) trap the oxygen.

-

-

3-(1-hydroxy-1-methylethyl)-2-pyridone (3-HMP):

-

Structural Impact: The bulky 1-hydroxy-1-methylethyl group (also known as a 2-hydroxypropan-2-yl group) at position C3 exerts significant steric pressure on the adjacent carbonyl (C2) and nitrogen (N1).[1]

-

H-Bonding: The tertiary hydroxyl group can form an intramolecular hydrogen bond with the C2-carbonyl oxygen.[1] This interaction stabilizes the lactam form further but activates the hydroxyl group for elimination.

-

Visualization of Tautomeric Pathways

Figure 1: Comparative tautomeric equilibria. The C3-substituent in 3-HMP stabilizes the lactam form via intramolecular H-bonding while sterically hindering the lactim oxygen.[1]

Part 2: The Dehydration Pathway (Critical Differentiator)

The most distinct reactivity feature of 3-HMP is the presence of the tertiary benzylic-like alcohol.[1] Unlike 2-HP, which is stable to dehydration, 3-HMP is a precursor to 3-isopropenyl-2-pyridone .[1]

Mechanism of Dehydration

Under acidic conditions, the tertiary hydroxyl group of 3-HMP undergoes protonation and loss of water to form a tertiary carbocation. This cation is stabilized by the adjacent pi-system of the pyridine ring.[1] Rapid deprotonation yields the alkene.[1]

-

Reagent: p-Toluenesulfonic acid (pTsOH) or H₂SO₄.[1]

-

Solvent: Toluene or Benzene (with Dean-Stark trap).[1]

-

Product: 3-isopropenyl-2-pyridone (Conjugated system).[1]

Experimental Protocol: Acid-Catalyzed Dehydration

Use this protocol to convert 3-HMP to its alkenyl derivative for polymerization or further functionalization.[1]

-

Setup: Charge a round-bottom flask with 3-HMP (1.0 eq) and Toluene (0.1 M concentration) .

-

Catalyst: Add p-Toluenesulfonic acid monohydrate (0.05 eq) .

-

Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser.[1] Heat to reflux (110°C) with vigorous stirring.

-

Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (polar) will disappear, replaced by a less polar UV-active spot (alkene).

-

Workup: Cool to RT. Wash with sat.[1] NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc if necessary.

Figure 2: Acid-catalyzed dehydration pathway unique to 3-HMP.[1]

Part 3: Ambident Nucleophilicity (Alkylation Selectivity)

Both compounds are ambident nucleophiles (reacting at N or O).[1] However, the bulky substituent at C3 in 3-HMP drastically shifts the regioselectivity profile compared to the unsubstituted 2-HP.[1]

Comparative Alkylation Table[1]

| Feature | 2-Hydroxypyridine (2-HP) | 3-(1-hydroxy-1-methylethyl)-2-pyridone (3-HMP) |

| Primary Nucleophilic Site | Nitrogen (N1) (Thermodynamic control) | Nitrogen (N1) (Strongly favored) |

| Secondary Site | Oxygen (O2) (Kinetic control / Ag salts) | Oxygen (O2) (Sterically Blocked) |

| Steric Hindrance | Minimal.[1] | High at C2-O and N1 due to C3-isopropyl group.[1] |

| N-Alkylation Yield | High (with alkyl halides/bases).[1] | Moderate to High (requires smaller electrophiles).[1] |

| O-Alkylation Yield | Accessible (e.g., with Ag₂CO₃).[1] | Difficult/Low Yield. The C3 bulk shields the oxygen.[1] |

Strategic Implication

If your goal is O-alkylation (to make a pyridine ether), 3-HMP is a poor substrate due to the steric wall created by the dimethyl carbinol group.[1] You will observe exclusive N-alkylation or no reaction with bulky electrophiles.[1]

For 2-HP , O-alkylation can be forced using "hard" electrophiles (e.g., alkyl tosylates) and silver salts (Ag₂CO₃) in non-polar solvents (benzene/toluene).[1]

Part 4: Experimental Data Summary

Physical Properties Comparison[1][4][5]

-

Melting Point:

-

Solubility:

-

2-HP: Highly soluble in water, ethanol, DMSO.

-

3-HMP: Reduced water solubility compared to 2-HP due to the lipophilic dimethyl group, but still soluble in polar organic solvents (MeOH, DMSO).[1]

-

Reactivity Matrix[1]

| Reaction Type | 2-Hydroxypyridine | 3-(1-hydroxy-1-methylethyl)-2-pyridone |

| Electrophilic Substitution (Br₂) | Reacts at C3 and C5.[1] | Reacts at C5 only (C3 is blocked). |

| Dehydration | Inert. | Active. Forms 3-isopropenyl-2-pyridone.[1] |

| Mitsunobu Reaction | Gives mixture of N- and O-alkyl products.[1] | Predominantly N-alkyl due to O-shielding.[1] |

| Oxidation | Ring degradation (harsh conditions).[1] | Alcohol stable to mild oxidants; susceptible to dehydration.[1] |

References

-

Tautomerism of 2-Hydroxypyridine

-

Beak, P., et al. "Protomeric equilibrium of 2-hydroxypyridine." Journal of the American Chemical Society, 1980.

-

-

N- vs O-Alkylation Selectivity

-

Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones."[1] Journal of Organic Chemistry, 2024.

-

-

Dehydration of Hydroxyalkyl Pyridones

-

Dahl, O., et al. "Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases."[1] Organic & Biomolecular Chemistry, 2005. (Mechanistic analogue for dehydration/cyclization).

-

-

Synthesis of 3-Isopropenyl-2-pyridone Derivatives

-

Magedov, I. V., et al. "Bioactive 2-pyridone-containing heterocycle syntheses."[1] Tetrahedron Letters, 2022. (Context on functionalized pyridone synthesis).

-

Technical Comparison Guide: UV-Vis Spectroscopy of 2(1H)-Pyridinone Derivatives

Topic: UV-Vis Absorption Spectra of 2(1H)-Pyridinone Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Tautomeric Challenge

For researchers in medicinal chemistry, 2(1H)-pyridinone is a privileged scaffold, serving as the core for antifungals (e.g., Ciclopirox), cardiotonics (e.g., Milrinone), and HIV non-nucleoside reverse transcriptase inhibitors. However, its characterization presents a unique spectroscopic challenge: Lactam-Lactim Tautomerism .

Unlike simple aromatics, the UV-Vis spectrum of 2(1H)-pyridinone is not static; it is a dynamic readout of the solvent environment, pH, and substitution pattern. This guide provides the comparative data and validated protocols necessary to distinguish between the biologically relevant 2-pyridone (lactam) and its tautomer, 2-hydroxypyridine (lactim) .

Mechanistic Insight: Electronic Transitions

Understanding the spectrum requires mapping the electronic architecture of the two forms.

-

Lactam Form (2-Pyridone): Characterized by a cyclic amide structure.[1] The conjugation is interrupted relative to the pyridine ring, but the dipolar resonance contribution is significant.

-

Primary Transition:

(Strong, -

Secondary Transition:

(Often obscured or weak).

-

-

Lactim Form (2-Hydroxypyridine): A fully aromatic pyridine ring substituted with a hydroxyl group.

-

Primary Transition:

(Aromatic band, -

Key Difference: The lactim form typically absorbs at shorter wavelengths (Hypsochromic shift) compared to the lactam form due to the specific nature of the aromatic stabilization vs. the cross-conjugated amide system.

-

Comparative Data Analysis

A. Core Scaffold Comparison (The "Fixed" Standards)

To interpret an unknown derivative, compare it against these "fixed" standards where tautomerism is chemically blocked.

Table 1: Spectral Characteristics of Reference Standards

| Compound | Structure Type | Solvent | Spectral Note | ||

| 2(1H)-Pyridinone | Dynamic Tautomer | Water | 293 - 300 | ~5,900 | Predominantly Lactam form (>99%) due to solvent polarity. |

| 2(1H)-Pyridinone | Dynamic Tautomer | Cyclohexane | ~280 | ~3,500 | Shift towards Lactim/Dimer equilibrium. |

| N-Methyl-2-pyridone | Fixed Lactam | Water | 297 | ~6,000 | Reference standard for the biologically active amide form. |

| 2-Methoxypyridine | Fixed Lactim | Water | 269 | ~3,200 | Reference standard for the aromatic ether form. |

Key Insight: If your derivative shows a

near 300 nm in polar media, it exists as the lactam . If it shifts significantly below 280 nm, suspect lactim formation or loss of conjugation.

B. Substituent Effects (Bathochromic & Hypsochromic Shifts)

Substituents at the C3, C4, C5, and C6 positions dramatically alter the spectrum.

Table 2: Impact of Substitution on

| Substituent Type | Position | Effect on | Mechanism | Example Compound |

| Electron Withdrawing (EWG) | C3 (e.g., -CN, -NO2) | Red Shift (+20-40 nm) | Intramolecular Charge Transfer (ICT) | 3-Cyano-2-pyridone ( |

| Conjugation Extension | C6 (e.g., -Phenyl) | Red Shift (+30-50 nm) | Extended | 6-Phenyl-2-pyridone ( |

| Electron Donating (EDG) | C4 (e.g., -Me, -OMe) | Minor Red Shift | Hyperconjugation | 4-Methyl-2-pyridone ( |

| Halogenation | C3/C5 (e.g., -Cl, -Br) | Minor Red Shift (+5-10 nm) | Inductive/Resonance balance | 3,5-Dichloro-2-pyridone |

C. Solvatochromism Guide

2(1H)-pyridinones exhibit positive solvatochromism (red shift with increasing polarity) for the

Table 3: Solvent-Dependent Shifts

| Solvent | Polarity ( | Expected | Dominant Species |

| Water / Buffer (pH 7) | High | ~293 - 300 nm | Monomeric Lactam (Stabilized by H-bonding) |

| Methanol / Ethanol | High | ~297 nm | Monomeric Lactam |

| Acetonitrile | Medium | ~295 nm | Lactam (Equilibrium begins to shift) |

| Chloroform / Hexane | Low | ~280 nm (Broad) | Lactam Dimers or Lactim Monomers |

Experimental Protocol: Self-Validating Spectral Acquisition

Objective: Accurately determine

Reagents & Equipment[2]

-

Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and 10mM Phosphate Buffer (pH 7.4).

-

Standards: N-Methyl-2-pyridone (Lactam control), 2-Methoxypyridine (Lactim control).

-

Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Weigh ~1.0 mg of the derivative.

-

Dissolve in 10 mL Methanol (Stock A: ~1 mM). Note: Methanol is preferred over water for initial solubility but maintains the lactam form.

-

-

Working Solution & Dilution:

-

Dilute Stock A into three separate cuvettes:

-

Sample 1 (Polar): 50

L Stock A + 2.95 mL Phosphate Buffer (pH 7.4) . -

Sample 2 (Non-Polar): 50

L Stock A + 2.95 mL Dichloromethane (DCM) (or Hexane if soluble). -

Sample 3 (Acidic Check): 50

L Stock A + 2.95 mL 0.1 M HCl .

-

-

-

Spectral Acquisition:

-

Validation (The "Trust" Step):

Visualization: Tautomer Identification Workflow

The following diagram illustrates the logical decision tree for identifying the dominant tautomer based on spectral shifts.

Caption: Decision tree for distinguishing Lactam vs. Lactim forms using solvatochromic shifts.

References

-

National Institute of Standards and Technology (NIST). 2(1H)-Pyridinone UV/Visible Spectrum. NIST Chemistry WebBook. Link

- Beak, P., et al.Equilibration Studies: The Energy Difference between 2-Pyridone and 2-Hydroxypyridine. Journal of the American Chemical Society.

-

Wyzant. Molar Absorptivity and Extinction Coefficients Guide.Link

-

SIELC Technologies. UV-Vis Spectrum of N-Methyl-2-Pyridone-5-Carboxamide.Link

-

FooDB. 2-Hydroxypyridine Chemical Properties and pKa Data.Link

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]